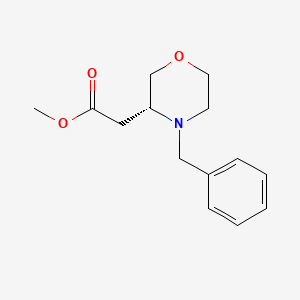
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative It is structurally characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a three-carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the use of chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. For instance, the synthesis can start from L-phenylalanine, which undergoes a series of reactions including protection, oxidation, and reduction to yield the desired product .
Another method involves the use of asymmetric synthesis, where chiral catalysts or reagents are employed to induce chirality in the product. This method often provides high enantioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts. Enzymes such as transaminases and dehydrogenases can be employed to catalyze the reactions under mild conditions, offering a sustainable and efficient route for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid: This diastereomer differs in the configuration of the hydroxyl group, leading to different chemical and biological properties.
(2S,3S)-3-amino-2-hydroxybutanoic acid: This compound has a similar structure but with a butanoic acid backbone instead of a propanoic acid backbone.
Uniqueness
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
2584-74-9 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
VHVGNTVUSQUXPS-YUMQZZPRSA-N |
SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Key on ui other cas no. |
6254-48-4 |
sequence |
X |
Synonyms |
(2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid beta-hydroxyphenylalanine beta-hydroxyphenylalanine, (DL)-isomer beta-hydroxyphenylalanine, erythro-(DL)-isomer beta-hydroxyphenylalanine, threo-(DL)-isomer beta-hydroxyphenylalanine, threo-(L)-isomer beta-phenylserine threo-beta-phenylserine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)








![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)


